molecular formula C17H24N2O2 B4712999 N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4712999
M. Wt: 288.4 g/mol
InChI Key: GOUYZWQDZJXHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a tert-butyl group, a dimethylphenyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups. These structural elements contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11-6-12(2)8-14(7-11)19-10-13(9-15(19)20)16(21)18-17(3,4)5/h6-8,13H,9-10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUYZWQDZJXHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and an appropriate alkylating agent.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as tert-butylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the carboxamide group, converting it to an amine.

    Substitution: The tert-butyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products:

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical or material applications.

    Biology: Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

    N-tert-butyl-1-(3,5-dimethylphenyl)-5-hydroxypyrrolidine-3-carboxamide: Similar structure with a hydroxyl group instead of an oxo group.

    N-tert-butyl-1-(3,5-dimethylphenyl)-5-aminopyrrolidine-3-carboxamide: Similar structure with an amino group instead of an oxo group.

    N-tert-butyl-1-(3,5-dimethylphenyl)-5-methylpyrrolidine-3-carboxamide: Similar structure with a methyl group instead of an oxo group.

Uniqueness: N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl, dimethylphenyl, and pyrrolidine moieties further enhances its versatility and applicability in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.